Product packaging for 6-Bromo-3-chloropyridine-2-carboxamide(Cat. No.:CAS No. 1241675-82-0)

6-Bromo-3-chloropyridine-2-carboxamide

Cat. No.: B1442078
CAS No.: 1241675-82-0
M. Wt: 235.46 g/mol
InChI Key: CKMQFOHNKHQQNI-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyridine-2-carboxamide (CAS 1241675-82-0) is a halogenated pyridine derivative with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol . It is classified as an irritant (Hazard Class: IRRITANT) and is stable at room temperature. The compound features a pyridine ring substituted with bromine (C6), chlorine (C3), and a carboxamide group (C2). This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen-directed cross-coupling or hydrogen-bonding interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClN2O B1442078 6-Bromo-3-chloropyridine-2-carboxamide CAS No. 1241675-82-0

Properties

IUPAC Name

6-bromo-3-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQFOHNKHQQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696422
Record name 6-Bromo-3-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241675-82-0
Record name 6-Bromo-3-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-3-chloropyridine-2-carboxamide is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4BrClN_2O, with a molecular weight of approximately 236.45 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms and a carboxamide functional group, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for pharmaceutical applications aimed at treating infections. For instance, derivatives of this compound have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that compounds with similar structures can exhibit activity against various cancer cell lines. For example, it has been suggested that this compound may inhibit cell proliferation in glioblastoma and other cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines:

  • MDA-MB-231 (Breast Cancer)
  • A549 (Lung Cancer)
  • HEPG2 (Liver Cancer)

These studies revealed that the compound could significantly reduce cell viability in these lines, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-23120
A54915
HEPG225

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may alter enzyme activity or disrupt signaling pathways critical for tumor growth and microbial survival .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation : Introduction of bromine and chlorine atoms onto the pyridine ring.
  • Carboxamidation : Conversion of pyridine derivatives into carboxamides using appropriate reagents.

These methods facilitate the production of this compound for further biological testing and application development .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
6-Bromo-3-chloropyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs targeting specific diseases, particularly in anti-inflammatory and anti-cancer therapies .

Case Study:
A study highlighted the compound's utility in synthesizing novel anti-cancer agents. Researchers modified the compound to create derivatives that exhibited higher potency against cancer cell lines, demonstrating its potential as a building block for drug development .

Agricultural Chemicals

Enhancement of Agrochemicals:
In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its incorporation into these products improves their effectiveness and helps in increasing crop yields while providing pest resistance .

Field Trials:
Field trials conducted with formulations containing this compound showed a significant reduction in pest populations and an increase in crop health, validating its application in sustainable agriculture practices .

Material Science

Development of Advanced Materials:
The compound is also involved in the synthesis of specialized polymers and materials. Its unique chemical properties allow for the creation of advanced coatings and adhesives that exhibit enhanced performance characteristics such as durability and resistance to environmental factors .

Research Findings:
Research has demonstrated that materials synthesized using this compound possess superior mechanical properties compared to traditional materials, making them suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is used to study enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding complex biological processes and developing targeted therapies for various diseases .

Experimental Insights:
Experiments have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

Analytical Chemistry

Standard Reference Material:
The compound is employed as a standard reference material in analytical chemistry, particularly for calibration and validation of chromatographic and spectroscopic techniques. This ensures accuracy in analytical methods used across various laboratories .

Application Example:
In a recent study, laboratories utilized this compound to calibrate high-performance liquid chromatography (HPLC) systems, resulting in improved accuracy of quantitative analyses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Substituents Functional Group Similarity Score Hazard Profile
6-Bromo-3-chloropyridine-2-carboxamide 1241675-82-0 C₆H₄BrClN₂O 235.47 Br (C6), Cl (C3) Carboxamide (-CONH₂) Reference IRRITANT
3-Bromo-6-chloropyridine-2-carboxylic acid 434319-41-2 C₆H₃BrClNO₂ 236.46 Br (C3), Cl (C6) Carboxylic acid (-COOH) 0.87 Not reported
6-Bromo-5-chloropyridin-3-amine 588729-99-1 C₅H₄BrClN₂ 210.46 Br (C6), Cl (C5) Amine (-NH₂) 0.77 Not reported
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₃BrClIN₂ 308.36 Br (C5), Cl (C6), I (C3) Amine (-NH₂) 0.82 Not reported
6-Bromo-2-chloro-3-iodopyridine 1138444-17-3 C₅H₂BrClIN 312.34 Br (C6), Cl (C2), I (C3) None N/A No data available
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 C₅H₄BrFN₂ 190.00 Br (C6), F (C2) Amine (-NH₂) N/A Not reported
Methyl 3-bromo-2-pyridinecarboxylate 1214375-85-5 C₇H₆BrNO₂ 232.03 Br (C3) Ester (-COOCH₃) 0.80 Not reported

Key Differences and Implications

In contrast, the carboxylic acid analog (CAS 434319-41-2) may exhibit higher solubility in polar solvents but lower stability under acidic conditions . Amine-containing analogs (e.g., CAS 588729-99-1) are more nucleophilic, favoring reactions like Buchwald-Hartwig amination, but lack the hydrogen-bond acceptor properties of carboxamides .

Halogen Substituents: Iodine substitution (e.g., CAS 1138444-17-3) increases molecular weight and polarizability, enhancing utility in Suzuki-Miyaura cross-coupling reactions .

Synthetic Applications :

  • Ester derivatives (e.g., CAS 1214375-85-5) are reactive toward nucleophiles, enabling facile synthesis of amides or acids .
  • The iodo-bromo-chloro analog (CAS 1207625-23-7) serves as a trihalogenated scaffold for sequential functionalization .

Research Findings

  • Reactivity : Carboxamide derivatives exhibit slower hydrolysis rates compared to esters or carboxylic acids, favoring stability in biological systems .
  • Structural Similarity : The highest similarity (0.87) is observed with 3-Bromo-6-chloropyridine-2-carboxylic acid, differing only in the C2 functional group .

Preparation Methods

Method Overview

This approach typically starts from chlorinated pyridine derivatives, such as 3,6-dichloropyridine-2-carboxylic acid , which undergoes halogenation, esterification, and subsequent amide formation.

Key Steps and Conditions

Step Starting Material Reagents & Conditions Product References
1 3,6-Dichloropyridine-2-carboxylic acid HBr in acetic acid 6-Bromo-3-chloropyridine-2-carboxylic acid ,
2 Product of step 1 Methanol, sulfuric acid Methyl ester ,
3 Methyl ester H2O2, trifluoroacetic acid/anhydride Hydroxylated intermediate ,
4 Intermediate Nitric acid, sulfuric acid Nitro derivative ,
5 Nitro derivative Hydrogenation (Raney-Ni) Amine derivative ,
6 Amine Coupling with acid chlorides or isocyanates Amides (including the target compound) ,

Note: This route is versatile for synthesizing various derivatives, including amides, ureas, and thioureas, by coupling with appropriate acylating agents.

Direct Bromination and Chlorination of Pyridine Carboxamides

Method Overview

This method involves starting from pyridine-2-carboxamide derivatives, which are brominated and chlorinated to introduce the desired halogens at specific positions.

Research Findings

  • Bromination of 3-hydroxy-2-pyrazine derivatives using bromine in acetic acid or other solvents yields 6-bromo-3-hydroxy-2-pyrazine derivatives , which can be converted into the corresponding carboxamides via amidation reactions.

  • Bromination is often performed under controlled conditions to avoid over-bromination, with reaction temperatures typically maintained below 25°C.

Reaction Conditions

Reaction Reagents Temperature Yield References
Bromination Br2 in acetic acid 0–25°C Moderate to good
Conversion to amide Using ammonia or amines Reflux Variable

Synthesis via Nucleophilic Substitution on Pyridine Halides

Method Overview

This approach employs nucleophilic substitution reactions on halogenated pyridine intermediates, where halogens are displaced by amines or other nucleophiles to give the carboxamide.

Key Reaction

  • Starting Material: 3,6-Dichloropyridine-2-carboxylic acid derivatives
  • Reagents: Ammonia, primary amines, or other nucleophiles
  • Conditions: Elevated temperature, polar aprotic solvents like DMF or DMSO

Research Data

Step Reagents Conditions Product Yield References
Nucleophilic substitution NH3 or amines 80–120°C 6-Bromo-3-chloropyridine-2-carboxamide 60–85% ,

Environmental and Cost Considerations

Recent innovations focus on environmentally friendly and cost-effective routes:

Research Findings and Data Summary

Method Raw Materials Key Reagents Reaction Conditions Advantages Limitations References
Oxidation & Cyanogen Route 3-bromo-6-chloropyridine Carbamide peroxide, TFAA, TMSCN 10–35°C, reflux High purity Costly raw materials, environmental concerns
Halogenation & Amidation Chloropyridine derivatives HBr, HCl, amines 0–120°C Cost-effective Over-halogenation risk ,,
Nucleophilic Substitution Halogenated pyridines NH3, amines Elevated temperature Simple Moderate yields ,

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-3-chloropyridine-2-carboxamide with high purity?

  • Methodological Answer : A common approach involves sequential halogenation and carboxamide formation. Start with pyridine derivatives such as 3-chloropyridine-2-carboxylic acid (or its ester) and introduce bromine at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Subsequent conversion of the carboxylic acid/ester to the carboxamide can be achieved via activation with thionyl chloride followed by reaction with ammonia.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity (>95%) can be verified via HPLC or melting point analysis, as demonstrated for structurally related bromopyridines (e.g., 3-bromopyridine-2-carboxylic acid, mp ~270°C (dec)) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : 1^1H NMR will show distinct aromatic proton signals (e.g., downfield shifts for Br/Cl-substituted positions). 13^{13}C NMR can confirm the carboxamide carbonyl (~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion ([M+H]+^+ for C6_6H5_5BrClN2_2O, calculated m/z 248.89).
  • Elemental Analysis : Verify Br and Cl content (±0.3% deviation).
  • HPLC : Compare retention times with authentic standards. For example, similar bromochloropyridines (e.g., 3-bromo-2-chloro-6-methylpyridine) have been characterized using these methods .

Advanced Research Questions

Q. How can researchers address conflicting data in the regioselective functionalization of this compound?

  • Methodological Answer : Conflicting regioselectivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may arise from competing electronic effects of Br, Cl, and the carboxamide group. To resolve this:
  • Control Experiments : Compare reactivity under varying conditions (e.g., catalyst systems: Pd(PPh3_3)4_4 vs. XPhos-Pd-G3).
  • Computational Modeling : Use DFT calculations to predict charge distribution and reactive sites.
  • Isotopic Labeling : Track substituent effects using deuterated analogs or 15^{15}N-labeled carboxamides.
  • Literature Cross-Validation : Refer to studies on analogous systems, such as phosphonylation of 2-amino-3-bromopyridines, where steric and electronic factors dictate regioselectivity .

Q. What strategies are effective in minimizing dehalogenation side reactions during cross-coupling of this compound?

  • Methodological Answer : Dehalogenation (e.g., Br loss) is a common issue in Pd-catalyzed reactions. Mitigation strategies include:
  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to reduce oxidative addition side reactions.
  • Temperature Control : Lower reaction temperatures (e.g., 60–80°C) minimize thermal degradation.
  • Additives : Include silver salts (Ag2_2CO3_3) or tetraalkylammonium halides to stabilize intermediates.
  • Monitoring : Track reaction progress via TLC or GC-MS to terminate before side reactions dominate. For example, 5-bromo-2-chloropyrimidine reactions showed improved yields with these adjustments .

Q. How should researchers design experiments to analyze the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 168 hrs).
  • Analytical Tools : Use HPLC to quantify degradation products (e.g., hydrolysis to carboxylic acid).
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using first-order models.
  • Structural Elucidation : Isolate major degradation products via column chromatography and characterize via NMR/MS. Similar protocols were applied to bromochlorophenylacetic acid derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent purity, temperature, or measurement techniques.
  • Standardization : Use USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.5°C).
  • Gravimetric vs. Spectrophotometric Methods : Compare results from both approaches.
  • Reference Compounds : Cross-check with structurally similar compounds (e.g., 6-bromo-2-naphthylamine, solubility ~0.1 mg/mL in water at 25°C) .
  • Documentation : Report detailed experimental conditions (e.g., sonication time, equilibration period) to ensure reproducibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-chloropyridine-2-carboxamide
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